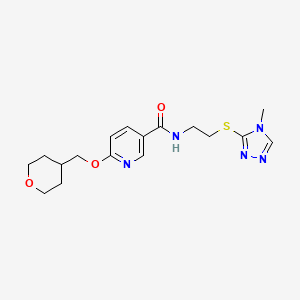

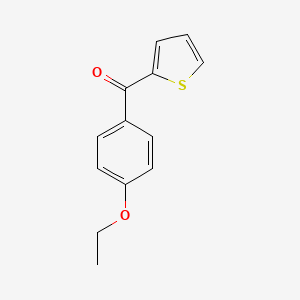

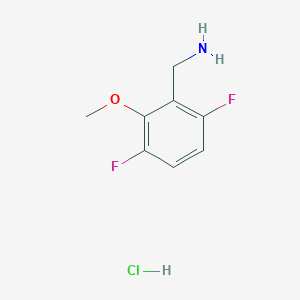

2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione” is a derivative of isoindoline-1,3-dione . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their potential applications in medicinal chemistry .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .Molecular Structure Analysis

Isoindoline-1,3-dione has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The structure of “2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione” would be a modification of this basic structure.Chemical Reactions Analysis

The synthesis of isoindoline-1,3-dione derivatives involves the formation of new bonds. For instance, the synthesis of fused multifunctionalized isoindoline-1,3-diones involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione” would be similar to those of other isoindoline-1,3-dione derivatives. Isoindoline-1,3-dione is a heterocyclic organic compound with the molecular formula C8H9N .Scientific Research Applications

Pharmaceutical Synthesis

The isoindoline-1,3-dione scaffold has garnered significant attention in pharmaceutical research. Researchers have explored its potential as a precursor for novel drug candidates. Some key applications include:

- Anticancer Agents : Isoindoline-1,3-dione derivatives have shown promise as potential anticancer agents due to their cytotoxic effects on cancer cells .

- Antimicrobial Activity : Certain isoindoline-1,3-dione derivatives exhibit antibacterial and antifungal properties, making them interesting targets for drug development .

- Anticonvulsant Properties : Studies have investigated isoindoline-1,3-dione derivatives as antiseizure agents, targeting neurological disorders .

Mechanism of Action

Target of Action

The primary targets of 2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, regulating mood, reward, and motor control.

Mode of Action

This compound interacts with its targets by binding to the dopamine receptors, particularly at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control.

Biochemical Pathways

The affected pathways primarily involve dopamine signaling. By modulating the activity of dopamine receptors, this compound can influence various downstream effects related to mood, reward, and motor control . Additionally, it has been suggested that isoindoline-1,3-dione derivatives may inhibit β-amyloid protein aggregation, indicating a potential role in the treatment of Alzheimer’s disease .

Pharmacokinetics

In silico analysis suggests that isoindoline derivatives have good affinity and some pharmacokinetic parameters .

Result of Action

Future Directions

Given their potential bioactivity, isoindoline-1,3-dione derivatives continue to be an active area of research. Future directions could include the development of more efficient synthesis techniques, further in silico and in vivo testing to evaluate their bioactivity, and exploration of their potential applications in medicinal chemistry .

properties

IUPAC Name |

2-[(2-phenyl-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S/c21-17-14-8-4-5-9-15(14)18(22)20(17)10-13-11-23-16(19-13)12-6-2-1-3-7-12/h1-9,11H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKFUZQJQBBTIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Phenylthiazol-4-yl)methyl)isoindoline-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2840113.png)

![2-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2840117.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2840120.png)

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2840126.png)

![N-(2,4-dimethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2840128.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3-dimethoxybenzamido)benzofuran-2-carboxamide](/img/structure/B2840131.png)